N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 899990-83-1
VCID: VC6634783
InChI: InChI=1S/C20H16N4O5/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-23-20(27)10-9-18(22-23)15-3-2-4-17(11-15)24(28)29/h2-11H,12H2,1H3,(H,21,26)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C20H16N4O5
Molecular Weight: 392.371

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

CAS No.: 899990-83-1

Cat. No.: VC6634783

Molecular Formula: C20H16N4O5

Molecular Weight: 392.371

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide - 899990-83-1

Specification

CAS No. 899990-83-1
Molecular Formula C20H16N4O5
Molecular Weight 392.371
IUPAC Name N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H16N4O5/c1-13(25)14-5-7-16(8-6-14)21-19(26)12-23-20(27)10-9-18(22-23)15-3-2-4-17(11-15)24(28)29/h2-11H,12H2,1H3,(H,21,26)
Standard InChI Key XTGYOQLLFWMYLH-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a complex organic compound belonging to the class of heterocyclic compounds, specifically featuring a pyridazinone core. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique arrangement of functional groups, including an acetylphenyl group and a nitrophenyl moiety attached to the pyridazinone ring.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide would likely involve several steps:

  • Preparation of Pyridazinone Core: This involves forming the pyridazine ring, often through condensation reactions involving hydrazine derivatives.

  • Introduction of Nitrophenyl Group: This could be achieved through a nucleophilic substitution reaction where a nitrophenyl group replaces a leaving group on the pyridazine ring.

  • Attachment of Acetylphenyl Group: This might involve another substitution or condensation reaction to attach the acetylphenyl moiety.

  • Formation of Acetamide Linkage: The final step would involve forming the acetamide linkage, potentially through a reaction with acetic anhydride or acetyl chloride.

Potential Applications

Heterocyclic compounds like N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide are often explored for their pharmacological properties. The presence of nitro and acetyl groups can influence the compound's reactivity and interaction with biological targets. Potential applications could include:

  • Pharmaceuticals: Given the biological activity of pyridazinone derivatives, this compound might be investigated for anticonvulsant, anti-inflammatory, or other therapeutic activities.

  • Agrochemicals: The compound's structure suggests it could also be useful in agricultural applications, such as pesticides or plant growth regulators.

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